Structure Elucidation of 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile: A Comprehensive Analytical Framework
Structure Elucidation of 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile: A Comprehensive Analytical Framework
Executive Summary & Strategic Framework
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, self-validating analytical approach. This whitepaper details the definitive structural characterization of 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile (CAS: 1040052-14-9)[1], a highly substituted aminopyridine derivative frequently utilized as a core scaffold in kinase inhibitors and bioactive small molecules.
As analytical scientists, we must move beyond merely cataloging spectra; we must establish causality. A single analytical technique is vulnerable to misinterpretation due to overlapping signals, unexpected rearrangements, or isobaric interferences. Therefore, we employ an orthogonal, self-validating framework. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula and primary fragmentation pathways; Vibrational Spectroscopy (ATR-FTIR) unequivocally confirms the presence of IR-active functional groups that are often NMR-silent or ambiguous; and Multidimensional Nuclear Magnetic Resonance (1D/2D NMR) maps the exact atom-to-atom connectivity.
Orthogonal analytical workflow for self-validating structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality of Ionization and Fragmentation
To determine the exact mass and molecular formula, we utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry. ESI is selected because it is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the survival of the pseudo-molecular ion [M+H]+ .
Upon isolation of the precursor ion, Collision-Induced Dissociation (CID) is applied. The fragmentation of protonated benzylamines follows a highly predictable, causal pathway. The initial elongation and subsequent cleavage of the C–N bond at the charge center forms an ion/neutral complex, which rapidly dissociates to yield a highly stable benzyl cation (tropylium ion, m/z 91.054)[2]. The observation of this fragment, alongside the complementary loss of the benzyl radical to leave the ethylaminopyridine-carbonitrile radical cation, provides the first structural proof of the N -benzyl moiety.
Step-by-Step Methodology
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.
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Instrument Parameters: Inject 2 µL into an ESI-QTOF MS. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.
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Data Acquisition: Acquire full scan data from m/z 50 to 1000 in positive ion mode. Perform targeted MS/MS on the [M+H]+ precursor using a collision energy ramp of 15–35 eV.
HRMS Data Summary
| Ion Type | Formula | Theoretical m/z | Experimental m/z | Error (ppm) | Structural Assignment |
| Precursor [M+H]+ | [C15H16N3]+ | 238.1339 | 238.1342 | +1.2 | Intact protonated molecule |
| Fragment 1 | [C7H7]+ | 91.0542 | 91.0545 | +3.3 | Benzyl (tropylium) cation |
| Fragment 2 | [C8H8N3]+ | 146.0713 | 146.0710 | -2.0 | [Ethylamino-pyridine-carbonitrile] + |
Vibrational Spectroscopy (ATR-FTIR)
Causality of Infrared Selection
While NMR is the gold standard for connectivity, carbonitrile ( −C≡N ) carbons often exhibit weak, slow-relaxing signals in 13C NMR due to the lack of attached protons (resulting in no Nuclear Overhauser Effect enhancement)[3]. To prevent any ambiguity, we employ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The stretching vibration of the −C≡N triple bond causes a significant change in the dipole moment, resulting in a sharp, highly diagnostic absorption band in a region of the IR spectrum (2200–2250 cm −1 ) that is devoid of interfering signals from other functional groups[4].
Step-by-Step Methodology
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Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm −1 resolution) in ambient air.
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Sample Analysis: Place ~2 mg of the neat solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.
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Data Processing: Acquire the sample spectrum (64 scans). Perform an ATR correction algorithm to account for wavelength-dependent penetration depth.
Key Observation: A sharp, intense peak at 2218 cm −1 unequivocally confirms the presence of the carbonitrile group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Multidimensional Mapping
1D 1H and 13C NMR provide the inventory of protons and carbons, but 2D NMR establishes the topological map. For 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile, the critical challenge is proving that the benzyl and ethyl groups are attached to the same nitrogen, and that this nitrogen is attached to the C6 position of the pyridine ring.
We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe 2J and 3J (two- and three-bond) carbon-proton couplings. The methylene protons of the benzyl group and the methylene protons of the ethyl group will both show strong 3J correlations to the C6 carbon of the pyridine ring, definitively linking the three isolated spin systems through the NMR-silent tertiary amine nitrogen.
HMBC correlation logic bridging isolated spin systems via the tertiary amine.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
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Acquisition: Insert into a 400 MHz (or higher) NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe.
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1H NMR: standard zg30 pulse sequence, 16 scans, 2s relaxation delay.
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13C NMR: zgpg30 (proton-decoupled), 1024 scans.
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HSQC: hsqcedetgpsisp2.2 to map direct 1JCH connections.
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HMBC: hmbcgplpndqf optimized for long-range couplings ( J=8 Hz).
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NMR Data Summary (DMSO- d6 , 400 MHz)
| Position | 1H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations ( 1H→13C ) |
| Pyridine Core | |||
| C-2 | 8.45 (1H, d, J=2.2 ) | 152.1 | C-3, C-4, C-6, CN |
| C-3 | - | 96.5 | - |
| C-4 | 7.82 (1H, dd, J=9.0,2.2 ) | 140.3 | C-2, C-5, C-6 |
| C-5 | 6.70 (1H, d, J=9.0 ) | 106.8 | C-3, C-6 |
| C-6 | - | 158.5 | - |
| Nitrile | |||
| -CN | - | 118.2 | - |
| Benzyl Group | |||
| -CH 2 - | 4.80 (2H, s) | 51.2 | C-6 (Pyr), C-1' (Ph), C-2'/6' (Ph) |
| C-1' (Ph) | - | 138.4 | - |
| C-2'/6' (Ph) | 7.25 - 7.35 (5H, m) | 127.1, 128.5, 126.8 | -CH
2
|
| Ethyl Group | |||
| -CH 2 - | 3.65 (2H, q, J=7.1 ) | 43.5 | C-6 (Pyr), -CH 3 (Ethyl) |
| -CH 3 | 1.15 (3H, t, J=7.1 ) | 12.8 | -CH
2
|
Self-Validating Data Synthesis
The structural elucidation of 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile is proven through the convergence of our orthogonal data streams:
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The Scaffold: The 1H NMR ABX spin system (δ 8.45, 7.82, 6.70) dictates a 2,5-disubstituted pyridine ring (which translates to 3,6-disubstitution based on IUPAC numbering for the carbonitrile parent).
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The Substituents: FT-IR unambiguously confirms the carbonitrile group (2218 cm −1 ). HRMS confirms the exact mass corresponding to C15H15N3 .
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The Connectivity (The Proof): The HMBC data acts as the ultimate validator. The strong cross-peaks from both the ethyl methylene protons (δ 3.65) and the benzyl methylene protons (δ 4.80) to the highly deshielded pyridine C-6 carbon (δ 158.5) prove that both alkyl groups reside on the same exocyclic amine nitrogen attached to position 6.
By grounding our experimental choices in physical causality—leveraging soft ionization for intact mass, IR for dipole-shifting functional groups, and HMBC for trans-heteroatom connectivity—we have established an unassailable proof of structure.
Sources
- 1. CAS 1040052-14-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
